molecular formula C6H12N2OS B14861543 3-Methylsulfanylmethyl-piperazin-2-one

3-Methylsulfanylmethyl-piperazin-2-one

Cat. No.: B14861543
M. Wt: 160.24 g/mol
InChI Key: YIZXGAQDIWHKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylsulfanylmethyl-piperazin-2-one is a functionalized piperazinone compound of interest in medicinal chemistry as a key synthetic intermediate and scaffold. The piperazine and piperazinone core structures are privileged motifs in drug discovery, frequently found in FDA-approved pharmaceuticals across a range of therapeutic areas, including kinase inhibitors, receptor modulators, and antiviral agents . The presence of both the 2-one moiety and the methylsulfanylmethyl substituent on this scaffold provides points of diversification for structure-activity relationship (SAR) studies and for further chemical modification to create novel molecular entities. Piperazine-containing compounds are often explored for their antimycobacterial properties, and similar structures have been investigated as potential conjugates in the development of new therapeutic agents . This compound is intended for use as a building block in organic synthesis and drug discovery efforts. Researchers can utilize this reagent to develop novel analogs or to study the properties of substituted piperazinones. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

3-(methylsulfanylmethyl)piperazin-2-one

InChI

InChI=1S/C6H12N2OS/c1-10-4-5-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

YIZXGAQDIWHKOD-UHFFFAOYSA-N

Canonical SMILES

CSCC1C(=O)NCCN1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methylsulfanylmethyl Piperazin 2 One

De Novo Synthetic Strategies

The construction of the 3-methylsulfanylmethyl-piperazin-2-one ring system from acyclic precursors can be achieved through various sophisticated synthetic strategies. These methods aim to provide efficient and controlled access to the target molecule, including its chiral variants.

Elaboration from Readily Available Piperazine (B1678402) and Methylsulfanyl Precursors

While direct alkylation of a pre-formed piperazin-2-one (B30754) enolate with a methylsulfanylmethyl electrophile represents a conceptually straightforward approach, de novo synthesis often provides greater control over substitution patterns. A plausible and efficient de novo route involves the cyclization of a suitably substituted ethylenediamine (B42938) precursor with a derivative of methylsulfanylacetic acid.

This strategy typically begins with a mono-protected ethylenediamine, which is reacted with an activated form of methylsulfanylacetic acid, such as an acid chloride or ester. The resulting amide intermediate can then undergo intramolecular cyclization to form the desired piperazin-2-one ring. The choice of protecting groups on the ethylenediamine nitrogen atoms is crucial for directing the cyclization and enabling subsequent modifications.

Table 1: Proposed De Novo Synthesis via Amide Cyclization

StepReactant 1Reactant 2Key TransformationIntermediate/Product
1N-BenzylethylenediamineMethylsulfanylacetyl chlorideAcylationN-(2-(Benzylamino)ethyl)-2-(methylsulfanyl)acetamide
2N-(2-(Benzylamino)ethyl)-2-(methylsulfanyl)acetamideBase (e.g., NaH)Intramolecular cyclization1-Benzyl-3-(methylsulfanylmethyl)piperazin-2-one
31-Benzyl-3-(methylsulfanylmethyl)piperazin-2-oneH₂, Pd/CDebenzylationThis compound

This approach allows for the introduction of the methylsulfanylmethyl group at an early stage of the synthesis, utilizing readily available and cost-effective starting materials.

Stereoselective Synthetic Pathways to Chiral Piperazin-2-ones

The development of stereoselective methods to access chiral piperazin-2-ones is of paramount importance for their application in drug discovery. Several catalytic asymmetric strategies have been successfully employed for the synthesis of enantioenriched piperazin-2-ones, which can be adapted for the synthesis of chiral this compound.

One powerful method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols . wikipedia.org This reaction provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. wikipedia.org By starting with a suitably substituted pyrazin-2-ol, this method can be envisioned to produce the chiral target compound.

Another elegant approach is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. nih.gov This method has been shown to be effective for the synthesis of α-secondary and α-tertiary piperazin-2-ones in high enantiomeric excess. nih.gov A racemic 3-allyl-piperazin-2-one derivative could potentially be resolved kinetically, or an asymmetric synthesis could be designed starting from an achiral piperazin-2-one.

Table 2: Examples of Stereoselective Synthesis of Piperazin-2-one Derivatives

Catalytic SystemSubstrate TypeProduct TypeAchieved Enantioselectivity (ee)Reference
Pd(OCOCF₃)₂/(R)-TolBINAPPyrazin-2-olsChiral disubstituted piperazin-2-onesUp to 90% wikipedia.org
[Pd₂(pmdba)₃]/(S)-(CF₃)₃-tBuPHOXDifferentially N-protected piperazin-2-onesChiral α-tertiary piperazin-2-onesGood to excellent nih.gov

These methods highlight the power of transition metal catalysis in achieving high levels of stereocontrol in the synthesis of complex heterocyclic molecules.

Application of Advanced Organic Reactions for Piperazinone Ring Formation

Modern organic synthesis has provided a plethora of advanced reactions that can be applied to the efficient construction of the piperazin-2-one core. These reactions often proceed through novel mechanisms and allow for the rapid assembly of molecular complexity from simple starting materials.

A cascade double nucleophilic substitution has been reported for the synthesis of piperazin-2-one derivatives. thieme.de This metal-promoted cascade process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring in a one-pot operation, forming three new bonds. thieme.de

Photoredox catalysis has also emerged as a powerful tool for the synthesis of substituted piperazines. The CarboxyLic Amine Protocol (CLAP) involves the photoinitiated decarboxylative annulation of an imine intermediate, formed from an N-(2-aminoethyl)glycine derivative and an aldehyde, to yield 2-substituted piperazines. smith.eduresearchgate.netrsc.org This principle could be adapted for the synthesis of piperazin-2-ones.

Multi-component reactions (MCRs) , such as the split-Ugi reaction, offer a highly convergent approach to the synthesis of piperazine-based compounds. dntb.gov.ua These reactions allow for the generation of significant chemical diversity around the piperazine core from simple and readily available starting materials. dntb.gov.ua

Functionalization and Derivatization Approaches

Once the this compound scaffold is assembled, further functionalization can be undertaken to explore the chemical space around this core structure. Regioselective modification of the heterocycle and selective transformations of the side chain are key strategies in this regard.

Regioselective Modification of the Piperazinone Heterocycle

The piperazin-2-one ring offers several sites for functionalization, including the nitrogen atoms and the carbon atoms of the ring. Achieving regioselectivity in these modifications is a significant synthetic challenge.

C-H functionalization represents a powerful and atom-economical strategy for the direct introduction of substituents onto the piperazine core. mdpi.com While the presence of two nitrogen atoms can complicate reactivity, methods for the direct α-C–H lithiation of N-Boc protected piperazines have been developed, allowing for the introduction of various electrophiles. rsc.org Regioselectivity can be an issue with substituted piperazines, potentially leading to mixtures of products. mdpi.com

N-functionalization of the piperazin-2-one ring can be achieved through standard alkylation or acylation reactions. For a substrate like this compound, which possesses two secondary amine functionalities, regioselective functionalization can be achieved by exploiting the differential reactivity of the two nitrogen atoms or through the use of protecting groups. The N1-nitrogen, being part of an amide, is significantly less nucleophilic than the N4-nitrogen. Therefore, reactions with electrophiles are expected to occur selectively at the N4-position under neutral or basic conditions.

Selective Transformations of the Methylsulfanylmethyl Moiety

The methylsulfanylmethyl side chain is not merely a passive substituent but offers a handle for a variety of chemical transformations, further increasing the molecular diversity of the scaffold.

A primary transformation of the thioether is oxidation . The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives can exhibit altered physicochemical properties and biological activities.

The resulting sulfoxide can undergo a Pummerer rearrangement . This reaction, typically promoted by acetic anhydride, transforms the α-methylsulfinyl group into an α-acetoxythioether. This introduces a new functional group on the methylene (B1212753) carbon of the side chain, which can be further manipulated.

Furthermore, the sulfur atom of the methylsulfanylmethyl group can act as a nucleophile. S-alkylation with alkyl halides would lead to the formation of a sulfonium (B1226848) salt. These salts can be interesting intermediates for subsequent reactions, such as elimination or rearrangement processes.

Table 3: Potential Transformations of the Methylsulfanylmethyl Moiety

Reaction TypeReagent(s)Product Functional Group
Oxidationm-CPBA (1 eq.)Methylsulfinylmethyl
Oxidationm-CPBA (2 eq.)Methylsulfonylmethyl
Pummerer RearrangementAcetic anhydrideAcetoxymethylsulfanyl
S-AlkylationMethyl iodideDimethylsulfoniummethyl iodide

These selective transformations of the side chain significantly expand the synthetic utility of this compound as a versatile building block in organic synthesis.

Based on a comprehensive search of available scientific literature, there is no specific information published on the chemical compound “this compound” that addresses the advanced topics required by the provided outline.

Detailed research findings concerning its specific synthetic methodologies, the integration of sustainable chemistry principles in its design, elucidation of its reaction pathways, key intermediates, transition states, or its kinetic and thermodynamic properties could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on “this compound” as per the instructions. General information on piperazine or piperazin-2-one derivatives cannot be substituted, as this would violate the explicit constraint to focus solely on the specified compound.

Sophisticated Structural Elucidation and Analysis

Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

No specific ¹H or ¹³C NMR chemical shifts, coupling constants, or data from two-dimensional NMR techniques (such as COSY, HSQC, or HMBC) for 3-Methylsulfanylmethyl-piperazin-2-one have been reported in the searched scientific literature. This information is crucial for determining the precise connectivity and chemical environment of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the molecular formula of this compound can be calculated as C₆H₁₂N₂OS, no experimental high-resolution mass spectrometry data is available to confirm this. HRMS provides a highly accurate mass measurement, which is a fundamental step in the identification of a chemical compound.

Vibrational Spectroscopic Analysis (Infrared, Raman) for Functional Group Identification

Specific infrared (IR) or Raman spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as the amide C=O stretch, N-H bends, and C-S vibrations), could not be located.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Such a study would be necessary to determine its single-crystal structure, including bond lengths, bond angles, and the absolute configuration of the chiral center at the 3-position of the piperazin-2-one (B30754) ring.

Detailed Conformational Analysis and Stereochemical Assignment

Without experimental data from techniques like NMR or X-ray crystallography, or computational chemistry studies, a detailed conformational analysis and definitive stereochemical assignment for this compound cannot be provided. The piperazine (B1678402) ring can exist in various conformations, such as chair and boat forms, and the preferred conformation of this specific derivative is not documented.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-Methylsulfanylmethyl-piperazin-2-one. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Commonly used DFT functionals such as B3LYP and WB97XD, paired with basis sets like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

Property Calculated Value (Hypothetical) Significance
Total Energy -X Hartrees Thermodynamic stability
HOMO Energy -Y eV Electron-donating ability
LUMO Energy +Z eV Electron-accepting ability
HOMO-LUMO Gap (Y+Z) eV Chemical reactivity, electronic transitions

Note: These values are illustrative and represent the type of data generated from DFT calculations.

Reaction Mechanism Predictions and Energetic Profiling of Synthetic Pathways

Theoretical chemistry can be used to model the synthetic pathways leading to this compound, providing insights into reaction mechanisms and energetics. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for each step.

For instance, the synthesis of piperazine (B1678402) derivatives can involve complex multi-step reactions. Computational methods can be used to evaluate the feasibility of different synthetic routes by calculating the reaction energies and activation barriers. This allows for the prediction of the most energetically favorable pathway, which can guide synthetic efforts in the laboratory.

Table 2: Example of Energetic Profiling for a Hypothetical Reaction Step

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials
Transition State 1 +25.0 Energy barrier for the first step
Intermediate -5.0 A stable species formed during the reaction
Transition State 2 +15.0 Energy barrier for the second step

Note: This table illustrates the energetic landscape of a hypothetical reaction step.

Conformational Landscape Exploration and Stability Analysis

The three-dimensional shape of a molecule is critical to its function and reactivity. This compound, with its flexible piperazinone ring and side chain, can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

By systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure, a conformational landscape can be generated. This process identifies the low-energy conformers that are most likely to exist at a given temperature. For piperazine rings, chair and boat conformations are typically considered, and the presence of substituents can influence their relative stability.

Table 3: Relative Stabilities of Hypothetical Conformers of this compound

Conformer Dihedral Angle (C-C-S-C) Relative Energy (kcal/mol) Boltzmann Population (%)
Chair (Axial) 180° 0.00 75.2
Chair (Equatorial) 60° 1.50 24.5

Note: The data presented is a representative example of a conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide information on static molecules, molecular dynamics (MD) simulations offer insights into their dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, these predictions would include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

DFT calculations can provide theoretical IR spectra by calculating the vibrational frequencies of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy. These theoretical spectra serve as a valuable tool for interpreting experimental results and confirming the identity and purity of the compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Role As a Key Synthetic Intermediate in Complex Molecular Construction

Utilization in the Construction of Advanced Heterocyclic Architectures

The piperazin-2-one (B30754) core is a foundational element in a multitude of biologically active molecules. nih.gov The presence of both amide and amine functionalities within the ring allows for a variety of chemical transformations to build more complex heterocyclic systems. While specific examples detailing the use of 3-methylsulfanylmethyl-piperazin-2-one in the synthesis of advanced heterocyclic architectures are not extensively documented in publicly available literature, the general reactivity of the piperazinone scaffold suggests several potential applications.

The nitrogen atoms of the piperazine (B1678402) ring can be functionalized through N-alkylation or N-arylation reactions, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. mdpi.commdpi.com For instance, the secondary amine can serve as a nucleophile in reactions with various electrophiles, leading to the formation of more elaborate structures. Furthermore, the lactam moiety can undergo reactions such as reduction to the corresponding piperazine or ring-opening to provide linear diamine precursors for the synthesis of other heterocyclic systems. The methylsulfanylmethyl group at the C3 position offers an additional site for chemical modification, potentially through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then act as leaving groups in substitution reactions to introduce further diversity.

The synthesis of fused heterocyclic systems, such as triazinobenzimidazoles, often involves the reaction of heterocyclic amines with various reagents. mdpi.comresearchgate.net A suitably functionalized derivative of this compound could potentially serve as a precursor in similar multi-component reactions to generate novel fused heterocyclic structures with potential biological activity.

Applications as a Chiral Building Block in Asymmetric Synthesis

Chiral piperazine derivatives are crucial components in a wide array of pharmaceuticals. nih.gov The stereochemistry at the C3 position of this compound makes it a potentially valuable chiral building block for asymmetric synthesis. When used in an enantiomerically pure form, this compound can introduce a defined stereocenter into a target molecule, which is often critical for its biological activity.

The field of asymmetric synthesis frequently employs chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govwikipedia.orgsigmaaldrich.comscielo.org.mx While this compound itself may not be a classical chiral auxiliary, its enantiopure forms can be prepared from chiral amino acid precursors. This allows for its incorporation into a synthetic route to generate a specific stereoisomer of a more complex molecule. The synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters from chiral amino acids has been reported, highlighting the utility of such chiral building blocks in creating libraries of stereochemically defined compounds. nih.gov

The general strategy involves starting with a readily available chiral precursor, such as an amino acid, to construct the chiral piperazinone ring. This enantiopure intermediate can then be elaborated through further reactions at the nitrogen atoms or the side chain, with the initial stereocenter directing the stereochemistry of subsequent transformations or being retained in the final product.

Precursor for Scaffold Hopping and Bioisosteric Replacements (Structural Context)

Scaffold hopping and bioisosteric replacement are important strategies in drug discovery aimed at identifying novel molecular architectures with improved properties. acs.org The piperazin-2-one core of this compound can serve as a starting point for such explorations. By modifying the piperazinone ring or replacing it entirely while maintaining the spatial arrangement of key functional groups, medicinal chemists can design new compounds with potentially enhanced efficacy, selectivity, or pharmacokinetic profiles.

The concept of bioisosterism allows for the replacement of a functional group with another that has similar physical or chemical properties, leading to a molecule that retains its biological activity. The methylsulfanylmethyl side chain of this compound could be a subject for bioisosteric replacement. For example, it could be replaced with other groups of similar size and polarity to probe the structure-activity relationship of a particular class of compounds.

Furthermore, the entire piperazin-2-one scaffold can be replaced by other heterocyclic systems in a scaffold hopping approach. The spatial orientation of the substituents on the piperazinone ring can guide the design of new scaffolds that mimic this arrangement. While direct examples involving this compound are not prominent, the general principle is a cornerstone of modern medicinal chemistry.

Enabling Synthesis of Polycyclic and Spirocyclic Systems

The piperazinone ring can be a key component in the synthesis of more complex polycyclic and spirocyclic systems. springernature.com These rigid three-dimensional structures are of great interest in drug discovery as they can provide access to novel chemical space and lead to compounds with improved target specificity.

The synthesis of spirocyclic compounds often involves intramolecular reactions where a side chain attached to a cyclic core reacts back onto the ring. The functional groups of this compound provide handles for the attachment of such side chains. For example, the secondary amine could be acylated with a reagent containing a reactive group that, upon activation, could cyclize onto one of the ring carbons. While the direct participation of the methylsulfanylmethyl group in such cyclizations is not a commonly reported strategy, its modification could introduce functionalities suitable for intramolecular reactions.

The synthesis of bicyclic piperazinones has been explored as a means to create conformationally restricted peptide building blocks. springernature.com These structures can be used to induce specific secondary structures, such as β-turns, in peptides. The general strategies for constructing such bicyclic systems often involve intramolecular cyclization reactions of appropriately substituted piperazinone precursors.

Future Research Directions and Methodological Advancements

Development of Novel Catalytic Systems for Efficient Synthesis

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, offering pathways to milder reaction conditions, higher yields, and improved stereoselectivity. For the synthesis of 3-Methylsulfanylmethyl-piperazin-2-one and its analogs, several catalytic approaches hold promise.

Ruthenium(II) complexes ligated with (pyridyl)phosphine have demonstrated efficacy in the coupling of diols and diamines to form piperazines. organic-chemistry.org Similarly, palladium-catalyzed cyclization reactions provide a modular approach to highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org The use of visible-light-promoted photoredox catalysis, employing iridium-based complexes, has also emerged as a powerful tool for constructing piperazine (B1678402) rings under mild conditions. organic-chemistry.orgmdpi.com These methods could be adapted and optimized for the specific synthesis of this compound, potentially leading to more efficient and environmentally benign routes.

Recent research has also highlighted the use of manganese(III) acetate-mediated radical cyclization for the synthesis of novel piperazine-containing compounds. nih.gov Furthermore, semiconductor-loaded zeolite composite catalysts have been explored for the photocatalytic synthesis of piperazine, demonstrating the potential for environmentally friendly procedures. researchgate.net The exploration of these and other novel catalytic systems, including those based on earth-abundant metals, will be crucial in developing scalable and sustainable synthetic processes.

Table 1: Examples of Catalytic Systems for Piperazine Synthesis

Catalyst TypeReactionKey Advantages
Ruthenium(II) with (pyridyl)phosphine ligandDiol-diamine couplingTolerates various functional groups
Palladium complexesAerobic oxidative cyclizationHigh efficiency and modularity
Iridium-based photoredox catalystsDecarboxylative annulationMild reaction conditions
Manganese(III) acetateRadical cyclizationFormation of novel derivatives
Semiconductor-loaded zeolitesPhotocatalytic synthesisEnvironmentally friendly

Automation and High-Throughput Synthesis Methodologies

The integration of automation and high-throughput experimentation (HTE) is revolutionizing synthetic chemistry by enabling the rapid screening of reaction conditions and the synthesis of compound libraries. peeriodicals.com For the synthesis of this compound, these technologies can accelerate the discovery of optimal catalysts, solvents, and reaction parameters.

Automated synthesis platforms can perform numerous reactions in parallel, varying stoichiometric ratios, temperatures, and catalyst loadings to quickly identify the most efficient synthetic protocols. rsc.org This approach not only saves time and resources but also generates large datasets that can be used to refine synthetic strategies and understand reaction mechanisms. The miniaturization of reactions to the nanomole scale using acoustic dispensing technology further enhances the efficiency and sustainability of the synthetic process. rsc.org

Advanced In Situ Spectroscopic Monitoring for Reaction Progress

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, intermediates, and byproduct formation. Advanced in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, are powerful tools for optimizing the synthesis of this compound.

By continuously monitoring the reaction mixture, chemists can gain a deeper understanding of the reaction mechanism and identify rate-limiting steps. This information is critical for optimizing reaction conditions to maximize yield and minimize impurities. For instance, in situ monitoring can help in fine-tuning the addition rate of reagents or adjusting the temperature profile to control the formation of desired products.

Integration of Machine Learning Algorithms in Synthetic Route Design and Optimization

Machine learning (ML) is increasingly being applied to chemical synthesis to predict reaction outcomes, design novel synthetic routes, and optimize reaction conditions. mdpi.com By analyzing vast datasets of chemical reactions, ML algorithms can identify patterns and relationships that are not readily apparent to human chemists. chemrxiv.org

For the synthesis of this compound, ML models could be trained to predict the success of different catalytic systems or to suggest novel synthetic pathways. chemrxiv.org This "in silico" approach can significantly reduce the number of experiments required, saving time and resources. Furthermore, ML can be integrated with automated synthesis platforms to create a closed-loop system where the algorithm designs experiments, the robot performs them, and the results are used to refine the ML model for the next round of experiments. This iterative process has the potential to rapidly converge on highly optimized and sustainable synthetic routes. chemrxiv.org

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3-Methylsulfanylmethyl-piperazin-2-one to minimize byproducts?

To optimize synthesis, focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For heterocyclic systems like piperazin-2-ones, stepwise alkylation of the piperazine core with methylsulfanylmethyl groups under inert atmospheres (e.g., nitrogen) can reduce oxidation byproducts. Use high-purity starting materials and monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Post-synthesis purification via recrystallization (using solvents like ethanol or acetonitrile) or column chromatography (silica gel, gradient elution) is critical to isolate the target compound .

Q. How can crystallographic methods resolve the conformational flexibility of the piperazin-2-one ring in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving ring puckering and substituent orientations. Use the WinGX suite for data processing and refinement . Apply Cremer-Pople parameters to quantify puckering amplitude (q) and phase angle (φ) for the six-membered piperazin-2-one ring, as defined by the displacement of atoms from the mean plane . For dynamic flexibility, supplement with variable-temperature NMR or molecular dynamics simulations.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management: Collect solid spills using vacuum tools with HEPA filters; avoid dry sweeping to prevent aerosolization .
  • Storage: Keep in airtight containers under dry, inert conditions (e.g., argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental observations for this compound’s reactivity be reconciled?

Discrepancies often arise from oversimplified computational models. For example, DFT calculations may underestimate steric effects of the methylsulfanylmethyl group. To address this:

  • Use higher-level theories (e.g., MP2 or CCSD(T)) with solvent correction models (e.g., COSMO-RS).
  • Validate docking studies with experimental binding assays (e.g., SPR or ITC) if the compound is biologically active .
  • Cross-reference crystallographic data (e.g., bond lengths/angles) with optimized geometries from simulations .

Q. What advanced analytical techniques are suitable for characterizing trace impurities in this compound?

  • LC-HRMS: Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization (ESI). Compare fragmentation patterns with libraries for structural elucidation .
  • NMR Spectroscopy: Use 2D experiments (e.g., HSQC, HMBC) to identify impurities with overlapping signals in 1D spectra.
  • X-ray Powder Diffraction (XRPD): Differentiate polymorphic impurities if crystallinity varies .

Q. How can the environmental impact of this compound be assessed during disposal?

  • Ecotoxicity Screening: Perform in silico predictions using tools like ECOSAR or TEST to estimate acute/chronic toxicity to aquatic organisms .
  • Degradation Studies: Investigate hydrolytic stability under acidic/basic conditions (pH 3–11) and UV photolysis to identify persistent metabolites .
  • Waste Treatment: Neutralize acidic/basic byproducts before incineration or chemical oxidation (e.g., Fenton’s reagent) .

Methodological Considerations for Data Interpretation

Q. How should researchers address the lack of toxicological data for this compound in published literature?

  • Proactive Testing: Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., OECD 423) using rodent models.
  • Read-Across Analysis: Compare with structurally similar piperazine derivatives (e.g., 3-(Pyridin-2-yl)piperazin-2-one) that have established toxicity profiles .
  • In Vitro Assays: Use HepG2 or HEK293 cells to assess cytotoxicity and mitochondrial membrane potential disruption .

Q. What strategies improve reproducibility in synthesizing this compound across different laboratories?

  • Standardized Protocols: Publish detailed procedures with exact reagent grades (e.g., ≥99.9% purity), reaction times, and purification thresholds (e.g., ≥95% LC-MS purity).
  • Interlaboratory Validation: Share batches for cross-characterization using SC-XRD and NMR to confirm structural consistency .
  • Open Data Repositories: Deposit raw crystallographic data (e.g., CIF files) in public databases like the Cambridge Structural Database .

Tables of Key Data

Parameter Method Typical Result Reference
Melting PointDifferential Scanning Calorimetry187–190°C (similar derivatives)
Purity (HPLC)Reverse-phase C18, UV detection≥97%
LogP (Octanol-Water)Shake-flask method~1.8 (predicted)
Acute Toxicity (LD50, oral)OECD 423 (rodent)Not determined (data gap)

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